5,10,15,20-Tetra-p-tolyl-21H,23H-porphine
Overview
Description
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine: is an organic compound belonging to the porphyrin class. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. This specific compound is characterized by the presence of four p-tolyl groups attached to the meso positions of the porphyrin ring. It is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is sulfur dioxide (SO2) . SO2 is a common air pollutant that can have detrimental effects on the environment and human health .
Mode of Action
TPTP interacts with its target, SO2, through a chemiresistive mechanism . This interaction results in a change in the electrical resistance of the TPTP, which can be measured and used to detect the presence and concentration of SO2 .
Biochemical Pathways
It is known that tptp can be used to create a composite with reduced graphene oxide (rgo), which enhances its ability to detect so2 .
Pharmacokinetics
Its use in a chemiresistive sensor suggests that it may have good stability and bioavailability .
Result of Action
The interaction of TPTP with SO2 results in a change in the electrical resistance of the TPTP. This change can be measured and used to detect the presence and concentration of SO2 . The sensor based on the rGO/TPTP composite exhibited a very fast response and recovery time of 33 s. and 27 s. respectively .
Action Environment
The action of TPTP is influenced by environmental factors such as the presence of other gases and the temperature . The rgo/tptp composite sensor has shown outstanding repeatability, linearity, and stability, suggesting that it is robust against environmental variations .
Biochemical Analysis
Biochemical Properties
It has been used in the development of a chemiresistive SO2 sensor based on a composite of reduced graphene oxide and 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine . The sensing response of this composite for various concentrations of sulfur dioxide was investigated in chemiresistive modality .
Molecular Mechanism
It is known that the compound can interact with reduced graphene oxide to form a composite that has been used in the development of a chemiresistive SO2 sensor . The exact nature of these interactions and how they contribute to the compound’s effects at the molecular level are not yet clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the this compound composite chemiresistive sensor displayed exceptional performance, with a consistent response spanning 1 ppm to 10 ppm . It exhibited outstanding repeatability, linearity, stability, and boasted an impressive limit of detection (LOD) of 1 ppm . This LOD is significantly lower than the recommended permissible exposure limit (PEL) of 5 ppm set by OSHA (Occupational Safety and Health Administration), USA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine typically involves the condensation of pyrrole with p-tolualdehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified through column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form metalloporphyrins when reacted with metal salts such as zinc acetate or iron chloride.
Substitution: Substitution reactions can occur at the meso positions or the peripheral tolyl groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Metal salts like zinc acetate, iron chloride, and sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Metalloporphyrins.
Substitution: Halogenated, nitrated, or sulfonated porphyrins.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine is widely used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions. Its unique electronic properties make it suitable for use in dye-sensitized solar cells and organic light-emitting diodes.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its ability to generate singlet oxygen upon light irradiation makes it valuable in photodynamic therapy for cancer treatment.
Medicine: The compound’s photodynamic properties are exploited in medical applications, particularly in the treatment of certain types of cancer. It is used to target and destroy cancer cells through the generation of reactive oxygen species.
Industry: In the industrial sector, this compound is used in the development of sensors for detecting gases such as sulfur dioxide. Its chemiresistive properties make it suitable for use in environmental monitoring and pollution control .
Comparison with Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: Similar structure but with phenyl groups instead of p-tolyl groups.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: Contains pyridyl groups, offering different electronic properties.
5,10,15,20-Tetra(4-aminophenyl)-21H,23H-porphine: Features aminophenyl groups, providing additional functionalization sites.
Uniqueness: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine is unique due to the presence of p-tolyl groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics .
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNUQLWBBZIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-51-6 | |
Record name | 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.